molecular formula C23H21N3O2 B300105 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide

Numéro de catalogue B300105
Poids moléculaire: 371.4 g/mol
Clé InChI: RZKQGOHULYTXOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide, also known as MPTQ, is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. MPTQ belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies as an anticancer, anti-inflammatory, and antipsychotic agent.

Mécanisme D'action

The exact mechanism of action of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide is not fully understood, but it is believed to act through various pathways depending on the disease being treated. In cancer research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. Moreover, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to inhibit angiogenesis by inhibiting the expression of VEGF and its receptor. In anti-inflammatory research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. Additionally, in antipsychotic research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to modulate the dopaminergic and serotonergic systems in the brain by acting as a partial agonist of dopamine D2 and serotonin 5-HT1A receptors.
Biochemical and Physiological Effects:
2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to have various biochemical and physiological effects depending on the disease being treated. In cancer research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. Moreover, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In antipsychotic research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been shown to modulate the dopaminergic and serotonergic systems in the brain by acting as a partial agonist of dopamine D2 and serotonin 5-HT1A receptors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in lab experiments is its broad spectrum of activity against various diseases. Moreover, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has shown promising results in preclinical studies, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo. Moreover, the exact mechanism of action of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide is not fully understood, which makes it difficult to optimize its therapeutic potential.

Orientations Futures

There are several future directions for the research and development of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide. One of the future directions is to optimize the synthesis method to improve the yield and purity of the product. Moreover, further studies are needed to elucidate the exact mechanism of action of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in different diseases. Additionally, more studies are needed to evaluate the pharmacokinetics and toxicity of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in vivo. Furthermore, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, more studies are needed to evaluate the efficacy of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in clinical trials.

Méthodes De Synthèse

The synthesis of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide involves the reaction of 2-methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazoline with N-phenylacetyl chloride in the presence of a base such as triethylamine or pyridine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization.

Applications De Recherche Scientifique

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has shown promising results as an anticancer agent by inhibiting the growth of cancer cells through various mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In addition, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been studied for its potential as an antipsychotic agent by modulating the dopaminergic and serotonergic systems in the brain.

Propriétés

Nom du produit

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide

Formule moléculaire

C23H21N3O2

Poids moléculaire

371.4 g/mol

Nom IUPAC

2-(2-methyl-4-oxo-3-phenyl-1H-quinazolin-2-yl)-N-phenylacetamide

InChI

InChI=1S/C23H21N3O2/c1-23(16-21(27)24-17-10-4-2-5-11-17)25-20-15-9-8-14-19(20)22(28)26(23)18-12-6-3-7-13-18/h2-15,25H,16H2,1H3,(H,24,27)

Clé InChI

RZKQGOHULYTXOO-UHFFFAOYSA-N

SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4

SMILES canonique

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.